molecular formula C11H18ClNO B2706301 1-(Chloroacetyl)decahydroquinoline CAS No. 39086-68-5

1-(Chloroacetyl)decahydroquinoline

Cat. No.: B2706301
CAS No.: 39086-68-5
M. Wt: 215.72
InChI Key: RDTNIAJMHHVOCO-UHFFFAOYSA-N
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Description

1-(Chloroacetyl)decahydroquinoline is a chemical compound with the molecular formula C11H18ClNO and a molecular weight of 215.72 g/mol . This compound is a derivative of decahydroquinoline, which is a saturated heterocyclic compound. The presence of the chloroacetyl group in its structure makes it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloroacetyl)decahydroquinoline can be synthesized through several methods. One common approach involves the reaction of decahydroquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloroacetyl)decahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

    N-Oxides: Formed through oxidation.

    Alcohols and Amines: Formed through reduction.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)decahydroquinoline involves its interaction with nucleophilic sites in biological molecules. The chloroacetyl group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or protein modification. This reactivity makes it a valuable tool in biochemical studies and drug development .

Comparison with Similar Compounds

Uniqueness: 1-(Chloroacetyl)decahydroquinoline is unique due to its combination of the decahydroquinoline core and the reactive chloroacetyl group. This combination imparts specific reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-chloroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h9-10H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTNIAJMHHVOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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